Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure
93245-98-8 structure
Product name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
CAS No:93245-98-8
MF:C9H14O3
Molecular Weight:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
    • 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
    • PB43870
    • EN300-172618
    • AB7089
    • MFCD11847774
    • CS-0169564
    • AKOS015855813
    • 4,4-(ethylenedioxy)cyclohexane carbaldehyde
    • F8888-7350
    • HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
    • DTXSID40432508
    • Z1255380045
    • 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
    • 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
    • AS-44816
    • 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
    • 93245-98-8
    • SCHEMBL87185
    • 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
    • DB-328760
    • MDL: MFCD11847774
    • インチ: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
    • InChIKey: HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • SMILES: O=CC1CCC2(OCCO2)CC1

計算された属性

  • 精确分子量: 170.094294304g/mol
  • 同位素质量: 170.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 35.5Ų

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1294727-250mg
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
250mg
$185 2024-07-28
Chemenu
CM129753-1g
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
K15625-1g
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 98%
1g
$610 2024-05-24
eNovation Chemicals LLC
Y1294727-100mg
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
100mg
$190 2024-07-28
eNovation Chemicals LLC
Y1294727-500mg
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
500mg
$240 2024-07-28
TRC
D495935-10mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
10mg
$ 50.00 2022-06-05
Life Chemicals
F8888-7350-0.25g
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde"
93245-98-8 95%+
0.25g
$374.0 2023-11-21
Alichem
A289000627-5g
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
5g
$959.50 2023-08-31
Life Chemicals
F8888-7350-0.5g
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde"
93245-98-8 95%+
0.5g
$394.0 2023-11-21
Life Chemicals
F8888-7350-5g
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde"
93245-98-8 95%+
5g
$1350.0 2023-11-21

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Reference
Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones
Vila, Xavier; Quirante, Josefina; Paloma, Laura; Bonjoch, Josep, Tetrahedron Letters, 2004, 45(24), 4661-4664

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain
, Germany, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran ,  Water ;  80 min, 20 °C
Reference
Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow
Chen, Yiding; Leonardi, Marco; Dingwall, Paul; Labes, Ricardo ; Pasau, Patrick ; et al, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  2 h, -78 °C
Reference
Preparation of bifunctional compounds as SMARCA degraders
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
Reference
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  4 h, 1 atm, 23 °C
Reference
Preparation of fluoro perhexiline compounds and their therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
(6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35
Rosowsky, Andre; Forsch, Ronald A.; Moran, Richard G., Journal of Medicinal Chemistry, 1989, 32(3), 709-15

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Reference
A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane
Miwa, Kazuhiro; Aoyama, Toyohiko; Shioiri, Takayuki, Synlett, 1994, (2),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ;  -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ;  -5 °C; 2 h, -5 °C
Reference
Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
Zhu, Shengbo; Liu, Qianfeng; Li, Qigui; Feng, Zhen; Li, Yifei; et al, Yingyong Huagong, 2010, 39(1), 150-152

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ;  15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Reference
Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ;  -65 °C
Reference
Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 1 atm, 23 °C
Reference
Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy
Tseng, Chih-Chung; Noordali, Hannah; Sani, Monica; Madhani, Melanie; Grant, Denis M.; et al, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, rt
Reference
Liquid crystal compound, liquid crystal composition, and liquid crystal display device
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of N-phenylsulfonylpiperidines as analgesics
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  45 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
New high affinity H3 receptor agonists without a basic side chain
Kitbunnadaj, Ruengwit; Hoffmann, Marcel; Fratantoni, Silvina A.; Bongers, Gerold; Bakker, Remko A.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of phenylsulfonamides as analgesics
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 関連文献

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